molecular formula C10H9N3O2 B13684985 5-methyl-2-(2-nitrophenyl)-1H-imidazole

5-methyl-2-(2-nitrophenyl)-1H-imidazole

Cat. No.: B13684985
M. Wt: 203.20 g/mol
InChI Key: ITMXODRRLHMCSW-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by a methyl group at position 5 and a nitrophenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole typically involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The reaction can be represented as follows:

2-nitrobenzaldehyde+acetone+ammonium acetateThis compound\text{2-nitrobenzaldehyde} + \text{acetone} + \text{ammonium acetate} \rightarrow \text{this compound} 2-nitrobenzaldehyde+acetone+ammonium acetate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Halogenating agents, nucleophiles like sodium azide (NaN3).

Major Products

    Amino derivatives: Formed through the reduction of the nitro group.

    Oxides: Formed through oxidation reactions.

    Substituted imidazoles: Formed through substitution reactions.

Scientific Research Applications

5-Methyl-2-(2-nitrophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-(2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(2-nitrophenyl)oxazole: Similar structure but with an oxazole ring instead of an imidazole ring.

    5-Methyl-2-(2-nitrophenyl)thiophene: Contains a thiophene ring instead of an imidazole ring.

    5-Methyl-2-(2-nitrophenyl)pyrrole: Contains a pyrrole ring instead of an imidazole ring.

Uniqueness

5-Methyl-2-(2-nitrophenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both a nitro group and a methyl group. This combination of functional groups imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-2-(2-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

ITMXODRRLHMCSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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